N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Imidazo[1,2-b]pyridazine moiety : This heterocyclic structure contributes to the compound's biological activity.
- Trimethylbenzenesulfonamide group : This sulfonamide derivative is known for its diverse pharmacological properties.
The molecular formula of this compound is C20H24N4O3S, with a molecular weight of approximately 368.437 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in the release of exosomes associated with neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce neurodegeneration by limiting the pathological processes linked to exosome release.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. Inhibition of nSMase2 could potentially mitigate the progression of neurodegenerative diseases. A study demonstrated that compounds targeting nSMase2 effectively reduced exosome-mediated neurodegeneration in cellular models.
Antimicrobial Activity
Preliminary investigations suggest that related compounds within the same structural family exhibit antimicrobial properties. For instance, derivatives with similar imidazo structures have shown activity against various pathogens, indicating a broader spectrum of biological activity that may extend to this compound.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
EVT-2946434 | Diamidine derivative with methoxyimidazo core | Antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum |
PDDC | Pyrrolidin derivative with similar imidazo structure | nSMase2 inhibitor with neuroprotective properties |
Phenyl carbamate derivatives | Related to nSMase inhibitors | Various biological activities including anti-inflammatory effects |
This table highlights how this compound compares with other compounds that share structural similarities but may exhibit distinct biological activities.
Case Studies and Research Findings
A variety of studies have explored the biological implications of sulfonamide derivatives in cardiovascular and neurological contexts:
- Cardiovascular Effects : Some studies have demonstrated that sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, 4-(2-aminoethyl)benzenesulfonamide was shown to decrease perfusion pressure through L-type calcium channel inhibition .
- Neurodegenerative Disease Models : Experimental models targeting nSMase2 have shown promise in reducing exosome-related neurodegeneration. These findings support further investigation into this compound as a candidate for therapeutic development against Alzheimer's disease.
特性
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-11-16(3)20(12-15(14)2)30(27,28)25-18-7-5-17(6-8-18)19-13-26-21(23-19)9-10-22(24-26)29-4/h5-13,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZVGNQZWKQHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。